molecular formula C6H5NS B078040 3-Thiopheneacetonitrile CAS No. 13781-53-8

3-Thiopheneacetonitrile

Cat. No.: B078040
CAS No.: 13781-53-8
M. Wt: 123.18 g/mol
InChI Key: GWZCLMWEJWPFFA-UHFFFAOYSA-N
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Description

3-Thiopheneacetonitrile, also known as 3-TAN, is an organic compound with a molecular formula of C5H4NS. It is a colorless liquid that is slightly soluble in water and has a faint odour. 3-TAN has a wide range of applications in synthetic chemistry, medicinal chemistry, and pharmacology. It is a key intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. In addition, 3-TAN is an important precursor in the synthesis of biologically active compounds.

Scientific Research Applications

  • Electrochemical Characterization and Synthesis : 3-Thiopheneacetonitrile (TA) has been studied for its electrochemical properties and synthesized on a platinum electrode using different solvents and techniques. Its polymer, poly this compound (PTA), exhibits unique relaxation effects under certain conditions (El-Abdallah, 2014).

  • Electrochemical Supercapacitors : Low band gap thiophene polymers derived from this compound have been evaluated as active electrode materials for electrochemical supercapacitors. Their electrochemical properties and stability under cyclic voltammetry are notably dependent on their electronic configuration (Fusalba et al., 2000).

  • Thermochemical Studies : The relative stabilities of 2- and 3-thiopheneacetic acid methyl esters, related to this compound, have been experimentally and computationally investigated. These studies provide insights into their molecular and electronic structures, which are essential for their applications in various fields (Roux et al., 2007).

  • Functionalized Thiophene Polymers : The synthesis and applications of functionalized thiophene polymers, like those derived from this compound, have been explored for their potential as polymeric reagents. These polymers have characteristic peak potentials that are indicative of their structures (Welzel et al., 1995).

  • Semiconductor Properties : Poly(3-thiopheneacetic acid), derived from this compound, has been studied for its n-type semiconductor properties. Its photoelectrochemical characteristics have been examined, revealing potential applications in the field of semiconductors and electronics (Hara et al., 2000).

  • Conducting Polymers and Electrochemical Polymerization : Research has focused on the electrochemical polymerization of thiophene oligomers and the consequent formation of conducting polymers. The polymerization process and the properties of the resulting polymers, such as their bandgap and stability, have been extensively studied (Zotti et al., 1995).

Safety and Hazards

3-Thiopheneacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-thiophen-3-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZCLMWEJWPFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160318
Record name 3-Thienylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13781-53-8
Record name 3-Thiopheneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13781-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thienylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013781538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thienylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-thienylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key factors influencing the electrochemical behavior of poly(3-thiopheneacetonitrile)?

A1: The research abstract highlights three main factors affecting the electrochemical characteristics of poly(this compound): the technique used for characterization, the solvent employed in the electrochemical system, and relaxation effects within the polymer material []. These factors can influence the observed redox behavior, conductivity, and overall performance of the polymer in electrochemical applications.

Q2: Why is understanding the impact of solvent and relaxation effects important for poly(this compound)?

A2: Poly(this compound) is a promising material for various electrochemical applications due to its potential conductivity and redox properties. Understanding how different solvents interact with the polymer and influence its behavior is crucial for optimizing its performance in specific applications. Additionally, relaxation effects, which can arise from changes in polymer chain conformation or ion transport within the material, can significantly impact its electrochemical properties. Therefore, studying these effects is essential for developing a comprehensive understanding of poly(this compound)'s behavior in electrochemical systems [].

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